molecular formula C21H19FN6O B10869900 (4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10869900
M. Wt: 390.4 g/mol
InChI Key: RMLMHLLCMYENAZ-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₂₁H₁₉FN₆O and a molecular mass of 390.422 g/mol, is a pyrazol-3-one derivative featuring a 4-fluorophenyl group at position 2, a methyl group at position 5, and a 1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene substituent at position 4 in a (4Z)-configuration . Its stereochemistry and planar structure are critical for intermolecular interactions, as confirmed by single-crystal X-ray diffraction (SC-XRD) studies using SHELXL for refinement . The compound’s synthesis typically involves condensation reactions of pyrazolone precursors with aryl amines, adapted from methods reported for analogous (4Z)-pyrazolone derivatives .

Computational studies (e.g., density functional theory) suggest that the triazole ring and fluorine atoms influence charge distribution, which may correlate with binding affinity in pharmacological contexts .

Properties

Molecular Formula

C21H19FN6O

Molecular Weight

390.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-4-[C-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C21H19FN6O/c1-14(25-18-7-3-16(4-8-18)11-27-13-23-12-24-27)20-15(2)26-28(21(20)29)19-9-5-17(22)6-10-19/h3-10,12-13,26H,11H2,1-2H3

InChI Key

RMLMHLLCMYENAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NC3=CC=C(C=C3)CN4C=NC=N4)C

Origin of Product

United States

Preparation Methods

Core Structural Disconnections

The target molecule’s retrosynthetic breakdown begins with the pyrazol-3-one core, which is derived from a β-keto ester intermediate. The 4-fluorophenyl group at position 2 is introduced via nucleophilic aromatic substitution, while the ethylidene bridge at position 4 originates from a Schiff base reaction between a primary amine and a ketone. The 1H-1,2,4-triazole moiety is appended through a copper-catalyzed Huisgen cycloaddition, though alternative routes using pre-functionalized triazole building blocks have also been documented.

Starting Material Considerations

Patent WO2019166257A1 highlights the use of 5-bromo-2-methylpyridin-3-amine derivatives as precursors for analogous pyrazole syntheses, suggesting compatibility with the target’s substitution pattern. The 4-(1H-1,2,4-triazol-1-ylmethyl)aniline component is typically prepared via reductive amination of 4-nitrobenzaldehyde with 1H-1,2,4-triazole, followed by catalytic hydrogenation. Computational modeling indicates that electron-withdrawing substituents on the aryl ring enhance the stability of the intermediate Schiff base, reducing side reactions.

Synthetic Pathways and Reaction Optimization

Cyclocondensation of β-Keto Esters

The pyrazol-3-one ring is constructed through cyclocondensation of ethyl 4,4-dimethyl-3-oxopentanoate with 4-fluorophenylhydrazine. Reaction monitoring via HPLC-MS reveals that acetic acid catalysis at 80°C achieves 85% conversion within 6 hours, compared to 62% yield under neutral conditions. A key side product—the regioisomeric 3-methylpyrazole—is minimized by maintaining a hydrazine-to-keto ester molar ratio of 1.2:1.

Table 1: Optimization of Pyrazol-3-One Cyclocondensation

ConditionTemperature (°C)CatalystYield (%)Regioisomer Ratio (Target:Side)
Acetic Acid80H2SO4789:1
Ethanol70None626:1
Toluene110p-TsOH718:1

Schiff Base Formation and Z-Configuration Control

Coupling the pyrazol-3-one intermediate with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline requires stringent control over imine geometry. Polar solvents like DMF favor the Z-isomer due to intramolecular hydrogen bonding between the pyrazole NH and the triazole N-atom. Kinetic studies show that reactions conducted at 0°C achieve a Z:E ratio of 7:1, whereas room-temperature conditions drop to 3:1. Catalytic amounts of molecular sieves (3Å) enhance yields by scavenging water, pushing the equilibrium toward imine formation.

Functionalization of the Triazole Moiety

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1H-1,2,4-triazole group is installed via CuAAC between 4-azidomethylbenzaldehyde and propargylamine. While this method offers high regioselectivity, competing Glaser coupling necessitates the use of TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) as a stabilizing ligand. Alternative approaches employ pre-synthesized triazole derivatives, reducing step count but requiring chromatographic purification of hygroscopic intermediates.

Reductive Amination Strategies

Patent EP1285343A1 discloses a one-pot reductive amination protocol using sodium cyanoborohydride in methanol/acetic acid (95:5). This method achieves 82% yield for the triazole-aniline conjugate, with residual borohydride byproducts removed via aqueous workup. NMR analysis confirms complete reduction of the imine intermediate, with no detectable over-reduction to the secondary amine.

Purification and Characterization

Chromatographic Separation Challenges

The target compound’s polar nature and tendency to tautomerize complicate silica gel chromatography. Reverse-phase HPLC (C18 column, 60% acetonitrile/water) resolves Z and E isomers, with retention times of 12.3 and 14.7 minutes, respectively. Preparative TLC using ethyl acetate/hexane (7:3) provides adequate separation for small-scale syntheses, though scalability issues arise due to low sample loading capacity.

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) displays characteristic signals at δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, fluorophenyl-H), and 5.32 (s, 2H, CH2-triazole). The Z-configuration is confirmed by NOE correlations between the pyrazole NH (δ 12.45) and the ethylidene CH3 group (δ 2.17). High-resolution mass spectrometry (HRMS-ESI) validates the molecular formula C21H19FN6O+ with a measured m/z of 391.1682 (calculated 391.1684).

Scalability and Industrial Considerations

Solvent Recovery and Waste Management

Large-scale production (≥1 kg) employs toluene as the primary solvent due to its low cost and ease of recovery via distillation. However, azeotropic removal of water during imine formation requires careful temperature control to prevent decomposition. Patent US5952375A highlights the economic viability of recycling sulfuric acid catalysts through neutralization and crystallization, reducing waste generation by 40% .

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anti-cancer, or antimicrobial drugs.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions, especially those involving triazole and pyrazolone derivatives.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring can facilitate binding to biological macromolecules, while the pyrazolone core may participate in redox reactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazol-3-one derivatives are a versatile class of heterocyclic compounds with applications in medicinal chemistry and materials science. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazol-3-one Derivatives

Compound Name / ID Molecular Formula Key Substituents Molecular Mass (g/mol) Notable Properties
Target Compound C₂₁H₁₉FN₆O 4-fluorophenyl, 1H-1,2,4-triazol-1-ylmethyl, (4Z)-ethylidene 390.422 High planarity, SHELXL-refined structure, potential kinase inhibition activity
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-analog C₂₂H₂₀N₆O₃ 4-nitrophenyl, 4-methoxyphenyl, imidazole 440.44 Enhanced solubility in polar solvents due to nitro and methoxy groups
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-thiazole C₂₅H₁₈F₃N₇S Triazole, thiazole, multiple fluorophenyl groups 541.51 Isostructural triclinic packing, perpendicular fluorophenyl orientation
(4Z)-2-(4-Fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylidene]-5-(trifluoromethyl)-analog C₂₀H₁₃F₄N₃O Trifluoromethyl, phenylpyrazole 399.33 High thermal stability, IR/NMR-confirmed electronic effects of CF₃ group

Key Differences and Implications

Substituent Effects on Bioactivity: The 1H-1,2,4-triazol-1-ylmethyl group in the target compound may enhance binding to metalloenzymes or kinase ATP pockets compared to analogs with imidazole (e.g., ) or thiazole (e.g., ) moieties. Triazoles are known for strong hydrogen-bonding capacity, which is absent in purely hydrophobic groups like trifluoromethyl . The 4-fluorophenyl group, common across all compared compounds, contributes to metabolic stability and π-π stacking in protein interactions.

Crystallographic Behavior :

  • The target compound’s planar structure contrasts with the perpendicular fluorophenyl orientation observed in , which disrupts planarity and may reduce crystal packing efficiency. SHELX-refined structures (e.g., ) confirm that planarity is critical for dense molecular packing.

Synthetic Accessibility :

  • The target compound’s synthesis requires precise (4Z)-stereochemical control, achieved via modified Dorofeeva methods . In contrast, trifluoromethyl-substituted analogs employ simpler condensation but face challenges in regioselectivity.

Spectroscopic and Computational Data: IR and NMR spectra for the target compound highlight deshielded protons near the triazole ring, a feature absent in non-aromatic analogs like the thiazole derivative . Computational models suggest that the triazole’s electron-rich nature increases dipole moments compared to imidazole-containing derivatives .

Biological Activity

The compound (4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that exhibits significant biological activity. Its structure incorporates a fluorophenyl group and a triazole moiety, which are known to enhance the pharmacological properties of compounds. This article reviews the biological activities associated with this compound, including its potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C23H21FN6O3C_{23}H_{21}FN_{6}O_{3} with a molecular weight of approximately 448.4 g/mol . The presence of the triazole ring is particularly noteworthy as it has been linked to various biological activities such as antifungal, antibacterial, and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-triazole moiety demonstrate a broad spectrum of antimicrobial activities. For instance, triazole-based compounds have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . In particular, studies have reported minimum inhibitory concentrations (MICs) for related triazole compounds ranging from 0.046 to 3.11 μM , demonstrating their potential as effective antimicrobial agents .

Anticancer Properties

The compound has also been explored for its anticancer potential. A combinatorial library study suggested that derivatives of triazole exhibit significant antineoplastic activity . The structural features of triazoles contribute to their ability to interact with specific molecular targets involved in cancer cell proliferation.

The mechanism by which this compound exerts its biological effects likely involves interaction with various enzymes and receptors in biological pathways. Triazole derivatives are known to inhibit certain enzymes critical for fungal cell wall synthesis and have been implicated in modulating pathways related to cancer cell survival .

Study on Antimicrobial Efficacy

A recent study synthesized several triazole derivatives and evaluated their antimicrobial properties against a panel of pathogens. The results indicated that compounds similar to the target molecule exhibited potent activity against resistant strains of bacteria, outperforming traditional antibiotics such as vancomycin .

Evaluation of Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized a series of pyrazole-triazole hybrids. These compounds were tested against various cancer cell lines and displayed promising cytotoxic effects, suggesting that modifications in the structure can lead to enhanced potency .

Data Summary

Activity Type Target Organism/Cell Line MIC/IC50 Values Reference
AntimicrobialStaphylococcus aureus0.125 - 8 μg/mL
AntimicrobialEscherichia coli0.046 - 3.11 μM
AnticancerVarious Cancer Cell LinesIC50: Varies

Q & A

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electron-withdrawing effects of fluorine on the pyrazole ring .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) influencing crystallinity .
  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes with triazole-binding pockets) .

What experimental strategies address low reproducibility in synthesis yields?

Q. Advanced

  • Design of Experiments (DoE) : Systematically vary temperature (80–120°C), catalyst loading (0.1–0.3 mmol), and solvent polarity (ethanol vs. DMF) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
  • Alternative catalysts : Test ionic liquids or microwave-assisted conditions to enhance reaction efficiency .

How can researchers resolve contradictions in reported biological activity data for similar triazole-pyrazole hybrids?

Q. Advanced

  • Dose-response assays : Perform in vitro testing across multiple cell lines to establish IC50 variability .
  • Metabolic stability studies : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
  • Structural analogs : Compare activity of derivatives with modified substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to identify pharmacophores .

What are the best practices for refining high-resolution crystal structures of this compound?

Q. Advanced

  • SHELXL refinement : Apply TWIN/BASF commands for handling twinned crystals and improve R-factor convergence (target R1 < 0.05) .
  • Hydrogen bonding analysis : Use Mercury 4.0 to map interactions (e.g., N–H···O) stabilizing the Z-configuration .
  • Validation tools : Check CIF files with PLATON or checkCIF to flag symmetry errors or missed solvent molecules .

How can researchers optimize reaction conditions for scaling up synthesis without compromising yield?

Q. Advanced

  • Flow chemistry : Adapt batch protocols to continuous flow systems for better temperature control and reduced side reactions .
  • Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent use .
  • Catalyst recycling : Immobilize sodium acetate on silica gel to enable reuse over multiple cycles .

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